Methyl 3-(diphenylacetyl)-2-oxoimidazolidine-1-carboxylate
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Overview
Description
Methyl 3-(diphenylacetyl)-2-oxoimidazolidine-1-carboxylate is a complex organic compound with a molecular formula of C19H18N2O4. This compound is part of the imidazolidine family, which is known for its diverse applications in various fields, including pharmaceuticals and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(diphenylacetyl)-2-oxoimidazolidine-1-carboxylate typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclization reactions under controlled conditions. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the product . Additionally, solvent-free conditions and the use of environmentally friendly catalysts are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(diphenylacetyl)-2-oxoimidazolidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the carbonyl and imidazolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted imidazolidines, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 3-(diphenylacetyl)-2-oxoimidazolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(diphenylacetyl)-2-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic actions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(diphenylacetyl)-2-oxoimidazolidine-1-carboxylate: shares similarities with other imidazolidine derivatives, such as:
Uniqueness
What sets this compound apart is its unique diphenylacetyl group, which enhances its binding affinity to specific molecular targets, thereby increasing its efficacy in various applications .
Properties
CAS No. |
61687-04-5 |
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Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl 3-(2,2-diphenylacetyl)-2-oxoimidazolidine-1-carboxylate |
InChI |
InChI=1S/C19H18N2O4/c1-25-19(24)21-13-12-20(18(21)23)17(22)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 |
InChI Key |
UXNSAPMQKFNQNK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCN(C1=O)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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